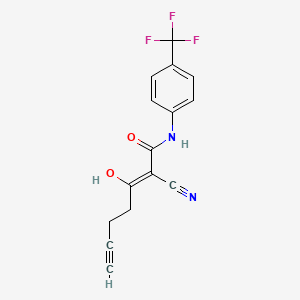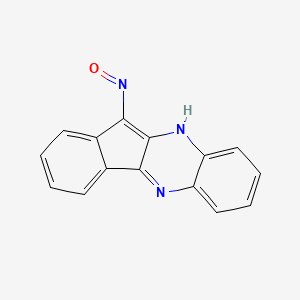![molecular formula C24H32N2OS2 B1192911 1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one](/img/structure/B1192911.png)
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one is a novel antitumor compound with selective anti-Helicobacter pylori activity. It was isolated from the culture broth of Nocardia sp. ML96-86F2. This compound has shown significant potential in inhibiting the growth of human gastric and colorectal cancer cell lines, particularly when cocultured with organ-derived stromal cells .
Vorbereitungsmethoden
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one is synthesized through a multistep process starting from 2-methyl-3-oxo-3-(phenylamino)-propanoic acid. The key steps include Suzuki–Miyaura coupling with ester and thiocyanate–isothiocyanate rearrangement of the intermediate . The reactions are typically performed in flame-dried glassware under an argon atmosphere to prevent moisture interference .
Analyse Chemischer Reaktionen
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the quinolone ring structure.
Common reagents used in these reactions include triflic acid for substitution and PPh3 as a catalyst for alkyne-based reactions . Major products formed from these reactions include phenyl-substituted analogs and iminodithiocarbonate derivatives .
Wissenschaftliche Forschungsanwendungen
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a modulator of tumor-stromal cell interactions.
Biology: Studied for its selective anti-Helicobacter pylori activity.
Medicine: Investigated for its antitumor effects against gastric and colorectal cancer cell lines.
Wirkmechanismus
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one exerts its effects by inhibiting mitochondrial respiratory chain complex I, leading to acidification of the tumor environment. This acidification inhibits the growth of cancer cells by lowering the pH inside and outside the cells . Additionally, intervenolin induces the secretion of thrombospondin-1 from stromal cells, which negatively modulates cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one is unique due to its dual activity as an antitumor and anti-Helicobacter pylori agent. Similar compounds include:
Leucinostatins: Modulate tumor-stromal cell interactions but lack anti-Helicobacter pylori activity.
NBRI16716s: Show potent antitumor activity but do not target Helicobacter pylori
This compound’s ability to target both cancer cells and Helicobacter pylori makes it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C24H32N2OS2 |
|---|---|
Molekulargewicht |
428.65 |
IUPAC-Name |
1-[[Bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one |
InChI |
InChI=1S/C24H32N2OS2/c1-17(2)10-9-11-18(3)14-15-21-19(4)23(27)20-12-7-8-13-22(20)26(21)16-25-24(28-5)29-6/h7-8,10,12-14H,9,11,15-16H2,1-6H3/b18-14+ |
InChI-Schlüssel |
IOISSMFNVJUMMP-NBVRZTHBSA-N |
SMILES |
O=C1C(C)=C(C/C=C(C)/CC/C=C(C)\C)N(C/N=C(SC)/SC)C2=C1C=CC=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Intervenolin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({[7-(Naphthalen-2-yl)-1-benzothiophen-2-yl]methyl}amino)butanoic acid](/img/structure/B1192840.png)

